molecular formula C14H24Cl2N4O B1422612 7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride CAS No. 1242339-81-6

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride

Cat. No.: B1422612
CAS No.: 1242339-81-6
M. Wt: 335.3 g/mol
InChI Key: NXALIWSUXWOYGQ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N4O and its molecular weight is 335.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p97 ATPase, an enzyme involved in protein degradation and cellular stress responses . Additionally, this compound modulates the activity of GATA transcription factors, which are crucial for gene expression regulation . The nature of these interactions involves binding to the active sites of these enzymes, thereby altering their activity and influencing downstream biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to stress responses and apoptosis . This compound can modulate gene expression by affecting transcription factors such as GATA, leading to changes in cellular metabolism and function . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like p97 ATPase, inhibiting their activity and leading to the accumulation of misfolded proteins . This inhibition triggers cellular stress responses and can induce apoptosis in certain cell types. Additionally, the compound modulates gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular stress responses and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing stress response pathways and promoting cell survival . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as p97 ATPase and modulates their activity, thereby influencing the overall metabolic flux within cells . The compound also affects the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis . These interactions highlight the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its accumulation and localization within cells . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization also influences the compound’s stability and interactions with other biomolecules, thereby affecting its overall efficacy .

Properties

IUPAC Name

7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O.2ClH/c1-14(2)7-11(15)10-9-16-13(17-12(10)8-14)18-3-5-19-6-4-18;;/h9,11H,3-8,15H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXALIWSUXWOYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 2
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 4
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 5
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
7,7-Dimethyl-2-morpholin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.